4,4'-{[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)phenyl]methanediyl}bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)
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Overview
Description
4-[4-(ALLYLOXY)-3-BROMO-5-METHOXYPHENYLMETHYL]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(ALLYLOXY)-3-BROMO-5-METHOXYPHENYLMETHYL]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-methyl-1-phenyl-1H-pyrazol-5-one with various substituted benzaldehydes in the presence of a base such as sodium acetate . The reaction is usually carried out at room temperature and yields the desired product in high to excellent yields.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using a magnetically separable nanocatalyst, which allows for solvent-free conditions and short reaction times . This method not only improves the yield but also makes the process more environmentally friendly by reducing the use of solvents and simplifying the purification steps.
Chemical Reactions Analysis
Types of Reactions
4-[4-(ALLYLOXY)-3-BROMO-5-METHOXYPHENYLMETHYL]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Halogenation and nitration reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled conditions to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield quinones, while reduction reactions produce alcohols. Substitution reactions result in various halogenated or nitrated derivatives.
Scientific Research Applications
4-[4-(ALLYLOXY)-3-BROMO-5-METHOXYPHENYLMETHYL]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 4-[4-(ALLYLOXY)-3-BROMO-5-METHOXYPHENYLMETHYL]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL involves its interaction with various molecular targets and pathways. The compound has been shown to activate autophagy proteins as a survival mechanism and induce p53-mediated apoptosis in cancer cells . These effects are mediated through its ability to modulate oxidative stress and disrupt cellular homeostasis.
Comparison with Similar Compounds
Similar Compounds
4,4’-[(1,2-BIS(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)ETHANE-1,2-DIYL]BIS(5-METHYL-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE): This compound shares a similar pyrazole core and exhibits comparable biological activities.
5-[4-(ALLYLOXY)PHENYL]-3-HYDROXY-4-(4-METHOXYBENZOYL)-1-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-1,5-DIHYDRO-2H-PYRROL-2-ONE:
Uniqueness
What sets 4-[4-(ALLYLOXY)-3-BROMO-5-METHOXYPHENYLMETHYL]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL apart is its unique combination of substituents, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.
Properties
Molecular Formula |
C31H29BrN4O4 |
---|---|
Molecular Weight |
601.5 g/mol |
IUPAC Name |
4-[(3-bromo-5-methoxy-4-prop-2-enoxyphenyl)-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C31H29BrN4O4/c1-5-16-40-29-24(32)17-21(18-25(29)39-4)28(26-19(2)33-35(30(26)37)22-12-8-6-9-13-22)27-20(3)34-36(31(27)38)23-14-10-7-11-15-23/h5-15,17-18,28,33-34H,1,16H2,2-4H3 |
InChI Key |
XRXYWYBKOLUWEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(C3=CC(=C(C(=C3)Br)OCC=C)OC)C4=C(NN(C4=O)C5=CC=CC=C5)C |
Origin of Product |
United States |
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